ethyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)piperidine-1-carboxylate
Description
Ethyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core substituted at the 1-position with an ethyl carboxylate group and at the 4-position with a carboxamido-linked pyrazole-thiophene moiety. The compound’s synthesis likely involves multi-step coupling reactions, including amide bond formation and heterocyclic ring assembly, as seen in analogous syntheses .
Properties
IUPAC Name |
ethyl 4-[(2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-3-24-17(23)21-8-6-12(7-9-21)18-16(22)14-11-13(19-20(14)2)15-5-4-10-25-15/h4-5,10-12H,3,6-9H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGAKSOCIWYTRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CC(=NN2C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.
Thiophene Attachment: The thiophene ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille coupling.
Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Amidation and Esterification: The final steps involve amidation to introduce the carboxamido group and esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring or the carboxamido group, potentially leading to amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the pyrazole ring can produce pyrazolidines.
Scientific Research Applications
Chemistry
In chemistry, ethyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It can help in understanding the mechanisms of various biological processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene and pyrazole rings.
Mechanism of Action
The mechanism of action of ethyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related piperidine derivatives, focusing on substituent variations, synthetic methods, and physicochemical implications.
Structural Analogues and Substituent Variations
Physicochemical and Functional Implications
- Thiophene vs. Pyridine/Purine : The thiophene’s sulfur atom may enhance π-π stacking in hydrophobic pockets compared to pyridine’s nitrogen or purine’s fused rings. Thiophene’s lower electronegativity could reduce hydrogen-bonding capacity relative to pyridine .
- Ester Groups : Ethyl esters (target compound, ) offer moderate lipophilicity (logP ~2–3 estimated), whereas isobutyl () or tert-butyl () esters increase logP, impacting membrane permeability and metabolic stability.
- Amide vs. Amino Linkages: The carboxamido group in the target compound enables hydrogen bonding with biological targets, unlike the amino linkage in ’s pyridin-2-ylamino derivative, which may favor ionic interactions .
Hydrogen Bonding and Crystal Packing
The target compound’s amide and ester functionalities enable diverse hydrogen-bonding motifs. Graph set analysis (e.g., Etter’s rules) would predict C(4) chains (amide N–H⋯O=C) or R₂²(8) rings (ester carbonyl interactions), similar to patterns observed in carboxamide-containing crystals . In contrast, pyridine- or purine-substituted analogues may form N–H⋯N or N–H⋯O bonds, altering crystal packing and solubility .
Biological Activity
Ethyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring and a pyrazole moiety, which are known to contribute to various biological activities. The molecular formula is with a molecular weight of approximately 318.39 g/mol.
1. Anticancer Activity
Research indicates that compounds containing pyrazole and piperidine derivatives exhibit notable anticancer properties. The pyrazole scaffold is recognized for its ability to interact with multiple biological targets, leading to apoptosis in cancer cells.
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cell proliferation and survival. For instance, studies have shown that derivatives with similar structures can inhibit the activity of cyclooxygenase (COX) enzymes, which are implicated in tumor progression and inflammation .
- Case Study : A recent study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The compound demonstrated IC50 values significantly lower than those of established chemotherapeutics, indicating potent activity against cancer cells .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Ethyl Pyrazole | 193.93 | A549 (Lung) |
| Control (5-FU) | 371.36 | A549 (Lung) |
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored:
- Inhibition of COX Enzymes : Similar compounds have been shown to inhibit COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins . This suggests that our compound may exhibit similar anti-inflammatory properties.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Ethyl Pyrazole | 0.04 ± 0.01 | COX-2 |
| Celecoxib | 0.04 ± 0.01 | COX-2 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : Studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some derivatives promote ROS production, contributing to oxidative stress and subsequent cell death in tumor cells.
- Inhibition of Angiogenesis : By modulating signaling pathways involved in angiogenesis, these compounds may prevent tumor growth by limiting blood supply.
Q & A
Q. What experimental controls validate the specificity of enzyme inhibition assays?
- Methodological Answer :
- Negative Controls : Use scrambled peptide substrates or inactive enantiomers (e.g., R vs. S configurations).
- Positive Controls : Compare inhibition potency to known inhibitors (e.g., celecoxib for COX-2). Validate via Western blot for downstream effector modulation (e.g., p38 MAPK phosphorylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
